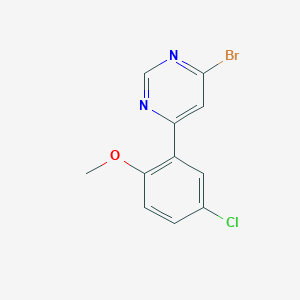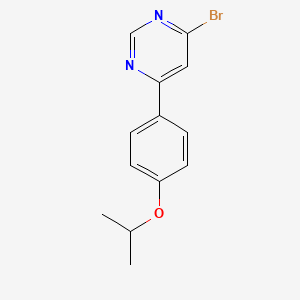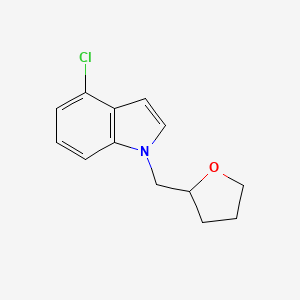
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl and chlorine substituents. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and tetrahydrofuran rings, along with the chlorine substituent. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
As an organic compound, “4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole” could undergo a variety of chemical reactions. The presence of the chlorine atom makes it a potential site for nucleophilic substitution reactions. The indole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrahydrofuran ring and the chlorine atom could impact its solubility in different solvents .Applications De Recherche Scientifique
Structural Investigations and Synthetic Methodologies
Research on indole derivatives has led to the development of novel synthetic methods and structural investigations. For instance, studies on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles have shown the potential for creating complex molecular frameworks through one-pot synthesis reactions. These compounds demonstrate unique crystallization patterns and molecular shapes, highlighting the structural diversity achievable with indole derivatives (Yamuna et al., 2010).
Biological Activity and Molecular Docking Studies
Indole derivatives are prominent in medicinal chemistry due to their significant biological activities. For example, compounds containing the indole nucleus exhibit anti-tumor and anti-inflammatory properties. The synthesis and structural elucidation of such compounds, alongside their biological evaluation, play a crucial role in drug discovery (Geetha et al., 2019). Molecular docking studies further aid in understanding the interactions between indole derivatives and biological targets, which is essential for designing more effective therapeutics (Reddy et al., 2022).
Antimicrobial and Antioxidant Properties
Indole derivatives have also been investigated for their antimicrobial and antioxidant properties. Synthesizing new indole-based compounds and assessing their efficacy against various pathogens can lead to the development of novel antimicrobial agents. Additionally, exploring the antioxidant capabilities of these compounds contributes to their potential therapeutic applications (Rao et al., 2019).
Catalytic Applications and Material Synthesis
The catalytic activity of indole derivatives in synthesizing new materials and facilitating chemical reactions showcases their versatility beyond biological applications. Studies in this area can lead to the development of novel catalysts and materials with unique properties, which have implications in various industrial and research settings (Liu & Widenhoefer, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-1-(oxolan-2-ylmethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-4-1-5-13-11(12)6-7-15(13)9-10-3-2-8-16-10/h1,4-7,10H,2-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYXKBQRUTWBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)

![1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475490.png)
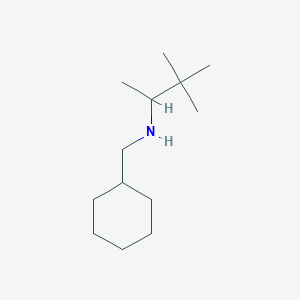
![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)
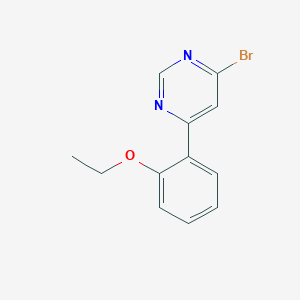
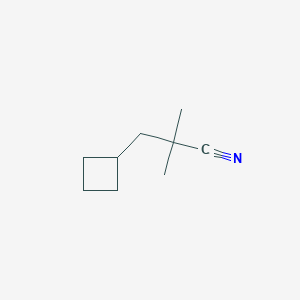


![2-Cyclopropyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B1475500.png)
![1-{[(4-Methylcyclohexyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475502.png)
amine](/img/structure/B1475503.png)
